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molecular formula C5H13NO4S B8685061 3-(Ethylamino)-2-hydroxy-1-propanesulfonic acid CAS No. 73463-36-2

3-(Ethylamino)-2-hydroxy-1-propanesulfonic acid

Cat. No. B8685061
M. Wt: 183.23 g/mol
InChI Key: IPRKYPGCPCBDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

A solution of 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt (10 g, 50.9 mmol) in water (total volume: 40 mL) was added over 5 hours, via a syringe pump, to a cold (4.7° C.) solution of ethyl amine in water. The mixture was stirred for an additional 2 hours at 4.7° C. then for 18 hours at room temperature. NMR: quantitative yield. The mixture was concentrated. A solid could not be obtained: the sodium salt was too hygroscopic. The solution was treated with Amberlite IR-120 Plus, acid form, ion-exchange resin to give the free acid. It was still too hygroscopic to be obtained as a solid form. Submitted as a solution: d=1.314 g/mL, 62.5% w/w of the free acid in water. The 1H and 13C NMR and MS were consistent with the structure.
Name
3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].Cl[CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[CH2:11]([NH2:13])[CH3:12].[Na]>O>[CH2:11]([NH:13][CH2:3][CH:4]([OH:10])[CH2:5][S:6]([OH:9])(=[O:8])=[O:7])[CH3:12] |f:0.1,^1:13|

Inputs

Step One
Name
3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Smiles
[Na+].ClCC(CS(=O)(=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4.7 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 2 hours at 4.7° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
A solid could not be obtained
ADDITION
Type
ADDITION
Details
The solution was treated with Amberlite IR-120 Plus, acid form, ion-exchange resin
CUSTOM
Type
CUSTOM
Details
to give the free acid
CUSTOM
Type
CUSTOM
Details
to be obtained as a solid form

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)NCC(CS(=O)(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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